Dicyclohexylphenylphosphine

Catalog No.
S704247
CAS No.
6476-37-5
M.F
C18H27P
M. Wt
274.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylphenylphosphine

CAS Number

6476-37-5

Product Name

Dicyclohexylphenylphosphine

IUPAC Name

dicyclohexyl(phenyl)phosphane

Molecular Formula

C18H27P

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C18H27P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2

InChI Key

VPLLTGLLUHLIHA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3

Dicyclohexylphenylphosphine is an organophosphorus compound with the molecular formula C18H27PC_{18}H_{27}P. It features a phosphine group attached to a phenyl ring and two cyclohexyl groups, contributing to its unique properties. This compound is known for its role as a ligand in various

Catalyst Precursor in Homogeneous Catalysis

Cy2PhP finds extensive use as a ligand for transition metals in homogeneous catalysis. Its bulky cyclohexyl groups sterically hinder the metal center, influencing reaction selectivity and activity. This makes Cy2PhP valuable for various catalytic processes, including:

  • Hydrocarbon Hydroformylation: Cy2PhP-based catalysts are effective in the hydroformylation of olefins (alkenes) for producing aldehydes with high regio- and stereo-selectivity ScienceDirect.
  • Hydrogenation Reactions: Cy2PhP ligands can be used in homogeneous hydrogenation reactions, enabling the selective reduction of unsaturated bonds in organic molecules Journal of the American Chemical Society: .
  • Hydrosilylation: Cy2PhP-transition metal complexes are known catalysts for hydrosilylation reactions, where silicon-hydrogen bonds (Si-H) add across double or triple bonds in organic substrates Chemical Reviews.

Ligand for Medicinal Chemistry Applications

Due to its ability to form stable complexes with various metal ions, Cy2PhP is explored as a ligand in medicinal chemistry. By chelating metal ions with potential therapeutic properties, Cy2PhP can influence their solubility, stability, and targeting within the body. Research is ongoing to investigate the potential of Cy2PhP-metal complexes for applications like:

  • Delivery of Anticancer Drugs: Cy2PhP ligands may aid in delivering platinum-based anticancer drugs by improving their targeting and reducing side effects Dalton Transactions.
  • Radiopharmaceutical Development: Cy2PhP can be used to design radiopharmaceuticals by complexing radioisotopes for diagnostic imaging or targeted radionuclide therapy Chemical Communications.

Material Science Research

Cy2PhP plays a role in material science research due to its ability to interact with metal surfaces and influence their properties. It can be used as a ligand for:

  • Catalyst Immobilization: Cy2PhP-metal complexes can be immobilized on solid supports, creating reusable catalysts for various industrial processes Organometallics.
  • Metal Surface Modification: Cy2PhP can self-assemble on metal surfaces, altering their electronic properties and influencing applications like corrosion protection or sensor development Journal of the American Chemical Society.
, including:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction is used for the formation of carbon-nitrogen bonds, employing dicyclohexylphenylphosphine as a ligand to facilitate the coupling of aryl halides with amines.
  • Heck Reaction: In this reaction, dicyclohexylphenylphosphine acts as a ligand for palladium-catalyzed coupling of alkenes with aryl halides.
  • Hiyama Coupling: This involves the coupling of organosilicon compounds with aryl halides, where dicyclohexylphenylphosphine serves as a catalyst.
  • Negishi Coupling: Similar to the above reactions, it facilitates the coupling of organozinc reagents with aryl halides .

Dicyclohexylphenylphosphine can be synthesized through several methods:

  • Reaction of Chlorodicyclohexylphosphine with Phenyl Grignard Reagent: This method involves the nucleophilic substitution reaction where chlorodicyclohexylphosphine reacts with phenyl Grignard reagent to yield dicyclohexylphenylphosphine.
  • Phosphination of Phenol: Another approach includes the direct phosphination of phenol using phosphorus trichloride followed by treatment with cyclohexanol.
  • Reduction of Dicyclohexylphenylphosphine Oxide: The oxide form can be reduced using common reducing agents such as lithium aluminum hydride .

Dicyclohexylphenylphosphine finds extensive applications in:

  • Catalysis: It is widely used as a ligand in various palladium-catalyzed cross-coupling reactions, facilitating the synthesis of complex organic molecules.
  • Material Science: Due to its properties, it is explored as an additive to improve the oxidative stability of fuels and lubricants.
  • Organic Synthesis: It serves as a critical reagent in synthesizing pharmaceuticals and fine chemicals .

Interaction studies involving dicyclohexylphenylphosphine primarily focus on its role as a ligand in coordination chemistry. For instance, it has been shown to form stable complexes with transition metals such as nickel and palladium. These complexes are crucial in catalyzing various organic transformations. Additionally, studies have indicated that dicyclohexylphenylphosphine can enhance the reactivity and selectivity of metal-catalyzed reactions .

Dicyclohexylphenylphosphine shares structural similarities with several other phosphines. Below is a comparison with some similar compounds:

Compound NameStructure CharacteristicsUnique Features
TriphenylphosphineThree phenyl groups attached to phosphorusHigh stability; widely used in various catalytic processes
DicyclopentylphenylphosphineTwo cyclopentyl groups and one phenyl groupMore sterically hindered than dicyclohexylphenylphosphine
Diphenylphosphinoacetic AcidContains an acetic acid moietyExhibits different solubility properties and reactivity
Bis(diphenylphosphino)ethaneTwo diphenyl groups connected by ethaneUsed specifically in chiral catalysis

Dicyclohexylphenylphosphine is unique due to its combination of cyclohexane rings which provide steric bulk while maintaining good electronic properties for catalysis, making it particularly effective in specific coupling reactions where sterics play an essential role .

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6476-37-5

Wikipedia

Dicyclohexylphenylphosphine

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

Explore Compound Types